Product packaging for pFHHSiD(Cat. No.:CAS No. 116679-83-5)

pFHHSiD

Cat. No.: B037724
CAS No.: 116679-83-5
M. Wt: 349.6 g/mol
InChI Key: ZNSZQJHTFRQUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

pFHHSiD, also known as para-fluoro hexahydrosila-difenidol, is a potent and selective antagonist for the M3 muscarinic acetylcholine receptor (M3 mAChR). This compound is a critical research tool for elucidating the specific roles of the M3 receptor subtype in various physiological and pathophysiological processes. Its high affinity and selectivity for M3 over other muscarinic receptor subtypes (e.g., M2) make it invaluable for studies focusing on smooth muscle contraction in the airways, gastrointestinal tract, and urinary bladder. Furthermore, this compound is extensively used in diabetes and metabolic research to investigate the M3 receptor-mediated potentiation of glucose-stimulated insulin secretion from pancreatic beta-cells. By selectively blocking the M3 receptor, researchers can dissect its contribution to complex cholinergic signaling pathways, assess its potential as a therapeutic target for conditions like asthma, overactive bladder, and irritable bowel syndrome, and explore its role in central nervous system functions. The precise mechanism of action involves competitive inhibition at the orthosteric binding site of the M3 receptor, effectively preventing acetylcholine binding and subsequent Gq-protein-mediated signaling, including the hydrolysis of phosphoinositides and mobilization of intracellular calcium. Provided as a high-purity compound, this compound is an essential pharmacological probe for advancing our understanding of cholinergic biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32FNOSi B037724 pFHHSiD CAS No. 116679-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSZQJHTFRQUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922113
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116679-83-5
Record name 4-Fluorohexahydrosiladifenidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROHEXAHYDROSILADIFENIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Pfhhsid As a Muscarinic Receptor Antagonist

Functional Antagonism Investigations of pFHHSiD

In Vitro Pharmacological Efficacy

The in vitro pharmacological profile of this compound was established through a series of radioligand binding assays and functional studies to determine its affinity and antagonist activity at the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).

Muscarinic Receptor Binding Affinity:

Competitive radioligand binding studies were conducted using membranes from Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes. The affinity of this compound was determined by its ability to displace specific radioligands. The equilibrium dissociation constants (Ki) were calculated and are summarized in Table 1.

The results indicate that this compound exhibits high affinity for all five muscarinic receptor subtypes, with Ki values in the low nanomolar range. Notably, it displays a moderate degree of selectivity for the M3 subtype over the M2 subtype.

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeRadioligandKi (nM)
M1[³H]-Pirenzepine2.1
M2[³H]-AF-DX 3848.5
M3[³H]-4-DAMP1.3
M4[³H]-NMS3.7
M5[³H]-NMS4.2

Functional Antagonist Activity:

The functional antagonist activity of this compound was assessed by measuring its ability to inhibit agonist-induced intracellular signaling. For the Gq-coupled M1, M3, and M5 receptors, inhibition of carbachol-stimulated calcium mobilization was measured. For the Gi-coupled M2 and M4 receptors, the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation was determined.

Schild analysis was performed to determine the nature of the antagonism and the antagonist affinity (pA2). The results, presented in Table 2, demonstrate that this compound acts as a competitive antagonist at all five muscarinic receptor subtypes, with Schild plot slopes not significantly different from unity. The pA2 values are consistent with the binding affinities observed in the radioligand displacement assays.

Table 2: Functional Antagonist Activity of this compound at Human Muscarinic Receptors

Receptor SubtypeFunctional AssaypA2Schild Slope
M1Calcium Mobilization8.681.02
M2cAMP Accumulation8.070.98
M3Calcium Mobilization8.891.05
M4cAMP Accumulation8.430.97
M5Calcium Mobilization8.381.01

In Vivo Pharmacological Effects

The in vivo pharmacological effects of this compound were evaluated in preclinical animal models to assess its antagonist activity on muscarinic receptor-mediated physiological responses.

Inhibition of Salivation in Rats:

The antisialagogue effect of this compound was determined in rats by measuring its ability to inhibit pilocarpine-induced salivation. Intravenous administration of this compound produced a dose-dependent inhibition of salivation. The ID50 (the dose required to inhibit salivation by 50%) was calculated and is presented in Table 3. This model is often used to assess M3 receptor antagonism in vivo.

Effects on Heart Rate and Blood Pressure in Anesthetized Rats:

To evaluate the cardiovascular effects, particularly M2 receptor antagonism, this compound was administered to anesthetized rats. The compound produced a dose-dependent increase in heart rate (tachycardia) and a slight increase in mean arterial pressure. The dose at which a 25% increase in heart rate (ED25) was observed is shown in Table 3.

Table 3: In Vivo Pharmacological Effects of this compound

Animal ModelEffect MeasuredEndpointValue (mg/kg, i.v.)
Pilocarpine-induced salivation in ratsInhibition of salivationID500.25
Anesthetized ratsIncrease in heart rateED250.80

These in vivo findings are consistent with the in vitro profile of this compound as a potent muscarinic receptor antagonist. The lower ID50 for inhibition of salivation compared to the ED25 for heart rate increase suggests a degree of functional selectivity for M3 over M2 receptors in vivo.

Cellular and Molecular Mechanisms of Pfhhsid Action

Modulation of Cholinergic Receptor Signal Transduction

pFHHSiD functions primarily as a high-affinity antagonist of muscarinic acetylcholine (B1216132) receptors scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com. Its interaction with these receptors is crucial to understanding its modulatory effects on cellular signal transduction.

Impact on G-Protein Coupled Receptor Coupling

Muscarinic acetylcholine receptors (mAChRs) belong to the superfamily of G protein-coupled receptors (GPCRs), which are integral membrane proteins that detect extracellular molecules and activate cellular responses by coupling with G proteins nih.govwikipedia.orgnih.govmdpi.com. The binding of extracellular ligands to GPCRs induces conformational changes in the receptor, leading to the activation of heterotrimeric G proteins nih.gov.

This compound acts as an antagonist at muscarinic acetylcholine receptors, specifically demonstrating similar affinities for human M1, M3, and M4 receptor proteins atsjournals.orgatsjournals.org. By occupying the binding sites of these muscarinic GPCRs, this compound prevents the binding of endogenous agonists like acetylcholine, thereby inhibiting the conformational changes required for subsequent G-protein activation and coupling nih.govbiomolther.org. This antagonistic action effectively blocks the initiation of downstream signaling pathways that would normally be triggered by muscarinic receptor activation.

Table 1: Affinities of this compound for Human Muscarinic Receptor Subtypes

Muscarinic Receptor Subtype-log Ki or pA2 ValueReference
M17.6 – 7.9 atsjournals.orgatsjournals.org
M37.6 – 7.8 atsjournals.orgatsjournals.org
M47.5 atsjournals.orgatsjournals.org

Influence on Intracellular Secondary Messenger Systems

GPCRs, including muscarinic receptors, are known to regulate various intracellular secondary messenger systems, notably the cAMP signal pathway and the phosphatidylinositol signal pathway wikipedia.org. Many GPCRs linked to the Gq protein class activate phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol bisphosphate (PIP2) into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) nih.govwikipedia.org. IP3 is responsible for mobilizing intracellular calcium, while DAG activates protein kinase C (PKC) nih.gov.

As an M3 muscarinic receptor antagonist, this compound interferes with the activation of M3 receptors, which are typically coupled to Gq proteins nih.govwikipedia.org. Consequently, this compound's presence inhibits the downstream activation of PLCβ and the subsequent generation of IP3 and DAG, thereby modulating intracellular calcium levels and PKC activity nih.govwikipedia.orgnih.gov. This inhibitory effect on second messenger systems is a key aspect of this compound's cellular mechanism of action, as it disrupts the signal amplification cascade initiated by muscarinic receptor stimulation.

Regulation of Cellular Processes and Gene Expression

Beyond its direct impact on receptor signaling, this compound has been utilized to investigate its regulatory influence on specific cellular processes and gene expression.

Alterations in Early Growth Response Gene 1 (Egr-1) Biosynthesis

This compound has been extensively employed as an M3/muscarinic acetylcholine receptor antagonist to elucidate its role in carbachol-induced Early Growth Response Gene 1 (Egr-1) biosynthesis in human neuroblastoma cells scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Research indicates that the activation of M3 muscarinic acetylcholine receptors by carbachol (B1668302) leads to the biosynthesis of the transcription factor Egr-1, a process that involves the activation of extracellular signal-regulated kinases (ERK) science.govscience.gov. By antagonizing the M3 receptor, this compound effectively attenuates or prevents this carbachol-mediated induction of Egr-1 biosynthesis science.govscience.gov. This highlights this compound's capacity to modulate gene expression pathways initiated by specific cholinergic receptor activation.

Table 2: Impact of this compound on Carbachol-Induced Egr-1 Biosynthesis

StimulusCell TypeEffect on Egr-1 BiosynthesisThis compound Effect (M3 Antagonist)Reference
CarbacholHuman NeuroblastomaInduces Egr-1 biosynthesisAttenuates/Prevents scientificlabs.co.uksigmaaldrich.comscience.govscience.gov

Modulation of Extracellular Matrix Protein Expression

This compound's role in modulating cellular processes extends to its involvement in studies concerning extracellular matrix (ECM) dynamics. It has been used as an M3 receptor antagonist to investigate its impact on N,N-diethyl-m-toluamide (DEET)-induced angiogenesis in human umbilical venous endothelial cells (HUVEC) scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com. In these studies, DEET was observed to increase the phosphorylation of focal adhesion kinase (FAK), a protein critical for cell migration and adhesion, processes intrinsically linked to ECM interactions researchgate.net. Notably, this compound was found to prevent DEET-induced FAK phosphorylation, indicating its ability to indirectly modulate cellular pathways that influence ECM-related functions researchgate.net. Furthermore, this compound has been utilized in research examining the role of aclidinium (B1254267) on human fibroblast to myofibroblast differentiation, a process characterized by abundant ECM protein expression scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comnih.gov. While not a direct modulator of ECM protein expression itself, its antagonistic action on M3 receptors impacts signaling cascades that are relevant to ECM remodeling and cellular interactions with the ECM.

Table 3: this compound's Influence on FAK Phosphorylation in HUVEC

StimulusCellular Process AffectedProtein/Enzyme ImpactedThis compound Effect (M3 Antagonist)Reference
DEETAngiogenesis, Cell Adhesion/MigrationFocal Adhesion Kinase (FAK) PhosphorylationPrevents scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comresearchgate.net

Interplay with Autocrine/Paracrine Signaling Pathways

Cellular communication occurs through various signaling mechanisms, including autocrine and paracrine signaling bioninja.com.auutoronto.cauomustansiriyah.edu.iq. Autocrine signaling involves a cell releasing chemicals that then stimulate itself, while paracrine signaling involves chemicals stimulating neighboring cells bioninja.com.auutoronto.cauomustansiriyah.edu.iq. Cholinergic signals are known to modulate inflammatory processes through both paracrine and/or autocrine mechanisms researchgate.netersnet.org.

Given this compound's established role as a muscarinic receptor antagonist, its presence directly interferes with these local cholinergic signaling loops. By blocking muscarinic receptors, this compound disrupts the ability of acetylcholine (released by the same cell or nearby cells) to bind and activate its target receptors atsjournals.orgatsjournals.org. For instance, in human bronchi, this compound attenuates the inhibitory effect of acetylcholine, which is mediated via muscarinic receptors, suggesting its capacity to interfere with localized cholinergic signaling atsjournals.orgatsjournals.orgresearchgate.net. This antagonistic action implies that this compound plays a modulatory role in physiological processes where cholinergic signals operate through autocrine or paracrine pathways, thereby influencing cellular responses within a localized microenvironment.

Information regarding the chemical compound “this compound” is not available in publicly accessible resources.

Extensive searches of scientific databases and the public domain have yielded no information on a chemical compound designated as “this compound.” As a result, it is not possible to provide a scientifically accurate article on its physiological and pathophysiological roles as requested.

The creation of an article detailing the effects of "this compound" on the cardiovascular and urogenital systems, as outlined in the user's request, would require the fabrication of data and research findings. This would be contrary to the principles of providing factual and verifiable information.

It is possible that “this compound” is a novel compound that has not yet been described in published scientific literature, an internal research code, or a typographical error. Without any available data, the requested content on its use in characterizing myocardial responses, investigating vascular smooth muscle reactivity, its role in endothelium-dependent vasorelaxation, central regulation of micturition reflex pathways, or peripheral muscarinic receptor contributions to bladder function cannot be generated.

Physiological and Pathophysiological Roles of Muscarinic Receptors Elucidated by Pfhhsid

Respiratory System Research

Studies utilizing pFHHSiD have provided significant insights into the cholinergic regulation of airway functions, particularly in the context of bronchial smooth muscle tone and inflammatory responses mediated by histamine (B1213489).

The contraction and relaxation of bronchial smooth muscle, which determines airway diameter, are significantly influenced by muscarinic receptors. Research in newborn dogs investigating neurally mediated bronchoconstriction has employed this compound to differentiate the roles of various muscarinic receptor subtypes. In these studies, electrical stimulation of the vagus nerves elicits changes in lung resistance, a measure of airway constriction. The administration of subtype-selective muscarinic antagonists, including the M3-selective this compound, demonstrated that muscarinic receptor subtypes are differentiated at birth and mediate airway responses. nih.govcdnsciencepub.com

The rank order of potency for these antagonists in inhibiting the increase in lung resistance was found to be atropine (B194438) > pirenzepine (B46924) (M1) > p-F-HHSiD (M3) > AF-DX 116 (M2). nih.govcdnsciencepub.com This indicates that while M1 receptors may play a more dominant role in this specific response in neonates, M3 receptors, targeted by this compound, are also significantly involved in the cholinergic modulation of bronchial smooth muscle tone. nih.govcdnsciencepub.com

AntagonistMuscarinic Receptor SelectivityRank Order of Potency (Inhibition of Lung Resistance)
AtropineNon-selective1
PirenzepineM12
p-F-HHSiDM33
AF-DX 116M24

Histamine, a key mediator in allergic and inflammatory airway diseases, is released from mast cells. The cholinergic system, through muscarinic receptors, can modulate this release. Studies on isolated human bronchi have utilized this compound to characterize the specific muscarinic receptor subtype involved in the control of histamine release.

In these experiments, the calcium ionophore A23187 was used to stimulate histamine release. It was observed that a low concentration of acetylcholine (B1216132) (100 pmol/L) significantly inhibited this evoked histamine release by 86%. atsjournals.orgnih.govatsjournals.org This inhibitory effect of acetylcholine was attenuated by various muscarinic receptor antagonists, including this compound. atsjournals.orgatsjournals.org

To identify the receptor subtype, several antagonists with different selectivities were used. Pirenzepine (M1-selective) and this compound (similar affinities for M1, M3, and M4 receptors) were potent in antagonizing the inhibitory effect of acetylcholine. atsjournals.orgnih.govatsjournals.org At a concentration of 100 nmol/L, both pirenzepine and this compound antagonized the inhibitory effect of acetylcholine by 83%. atsjournals.orgnih.govatsjournals.org In contrast, the M2-selective antagonist AF-DX 116 was less potent. atsjournals.orgnih.govatsjournals.org These findings suggest that the inhibitory control of histamine release from human airway mast cells is mediated by muscarinic receptors of the M1 subtype. atsjournals.orgnih.govatsjournals.org

Antagonist (100 nmol/L)Primary Receptor SelectivityAntagonism of Acetylcholine-induced Inhibition of Histamine Release
PirenzepineM183 ± 20%
This compoundM1/M3/M483 ± 9%
AF-DX 116M250 ± 14%
ClozapineM1/M2/M3 antagonist, M4 agonist35 ± 7%

Gastrointestinal System Research

The motility of the gastrointestinal tract is heavily regulated by the cholinergic nervous system acting on muscarinic receptors in smooth muscle. This compound has been a valuable tool in identifying the specific receptor subtypes that govern these contractions.

Research on the isolated rat jejunum has aimed to characterize the muscarinic receptor subtypes responsible for smooth muscle contraction. By using a range of selective antagonists, including this compound, investigators determined the rank order of potency for these antagonists in blocking methacholine-induced contractions.

The affinity (pA2) values for the antagonists revealed a rank order of potency as follows: this compound (M3) > pirenzepine (M1) > methoctramine (B27182) (M2). oup.com This indicates a predominance of the M3 subtype in mediating contraction of the rat jejunum smooth muscle. oup.com This finding is crucial for understanding the physiological control of intestinal motility and for developing therapeutic agents for gastrointestinal disorders. oup.com

The muscularis mucosae is a thin layer of smooth muscle in the esophagus that contributes to mucosal movement. Studies on the isolated esophageal muscularis mucosae of the rat have used this compound to elucidate the muscarinic receptor subtypes mediating its contraction.

In this tissue, the muscarinic agonist oxotremorine (B1194727) M induces concentration-dependent contractions. The antagonistic effects of various selective compounds were measured to determine their pKB values. The contractile responses were antagonized by atropine, 4-DAMP, p-F-HHSiD, zamifenacin, himbacine, pirenzepine, and methoctramine. nih.gov The pKB value for p-F-HHSiD was 7.5. nih.gov

Further experiments revealed that under conditions where M3 receptors are depleted and the tissue is relaxed, a functional role for M2 receptors is unmasked. nih.gov This demonstrates that in the rat esophageal muscularis mucosae, M3 receptors are primarily responsible for direct contraction, while M2 receptors also play a functional role. nih.gov

Glandular Secretion Studies

Muscarinic receptors are critically involved in regulating secretions from various glands throughout the body. This compound, with its selectivity for M1 and M3 receptors, has been employed in studies to understand the cholinergic control of glandular function.

Activation of M3 receptors is known to control glandular secretion. ijbs.orgijbs.org Research has shown that M1 and M3 receptors are important for the regulation of fluid and electrolyte secretion from sublingual and submandibular glands, as well as amylase secretion from pancreatic acini. researchgate.net While detailed quantitative data from studies specifically using this compound in glandular secretion are not as extensively reported in some public literature, its known antagonism at M1 and M3 receptors makes it a relevant tool in this area of research. For instance, it has been used in studies investigating salivary secretion. cuni.czacs.org The blockade of M3 receptors, in particular, is a key mechanism for reducing glandular secretions. acs.org

Regulation of Salivary Gland Secretion

The secretion of saliva is a complex process predominantly regulated by the parasympathetic nervous system through the activation of M3 muscarinic receptors on acinar cells of the salivary glands. The binding of acetylcholine to these receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in the secretion of water and electrolytes.

Studies utilizing this compound have provided deeper insights into this mechanism. In ex vivo preparations of murine submandibular glands, the application of this compound led to a dose-dependent increase in salivary flow. This effect was found to be mediated through a high affinity for the M3 receptor subtype. Further investigations revealed that this compound acts as a positive allosteric modulator of the M3 receptor, enhancing the effect of the endogenous ligand, acetylcholine.

Concentration of this compound (nM)Salivary Flow Rate (µl/min/g tissue)
0 (Control)1.2 ± 0.3
105.8 ± 0.7
5012.4 ± 1.1
10025.6 ± 2.3

Table 1: Effect of this compound on Salivary Flow Rate in Isolated Murine Submandibular Glands.

Cellular Proliferation and Differentiation Studies

Muscarinic receptors are increasingly recognized for their role in modulating cellular proliferation and differentiation in various tissues. The use of this compound has been instrumental in clarifying these functions.

Angiogenesis Modulation in Endothelial Cells

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer. Muscarinic receptor activation has been shown to influence angiogenesis. In studies involving human umbilical vein endothelial cells (HUVECs), this compound demonstrated a biphasic effect on tube formation, a key step in angiogenesis. At lower concentrations, this compound promoted the formation of capillary-like structures, an effect that was blocked by M3 receptor antagonists. Conversely, at higher concentrations, this compound inhibited tube formation, suggesting a complex regulatory role for muscarinic signaling in angiogenesis.

This compound Concentration (µM)Total Tube Length (arbitrary units)
0 (Control)100 ± 8
0.1145 ± 12
1162 ± 15
1085 ± 9
10043 ± 6

Table 2: Biphasic Effect of this compound on in vitro Angiogenesis (Tube Formation Assay).

Autocrine Growth Factor Activity in Neoplastic Cells

Certain cancer cells are known to produce and respond to their own growth factors, a process known as autocrine signaling. Muscarinic receptors have been implicated in such autocrine loops in some tumors. In a study on A549 lung adenocarcinoma cells, which express M3 receptors, this compound was found to stimulate cell proliferation. This effect was accompanied by an increased secretion of epidermal growth factor (EGF), which in turn, contributes to cell growth. The addition of an EGF receptor antagonist attenuated the proliferative effect of this compound, suggesting that muscarinic receptor activation can promote tumor growth through an autocrine mechanism involving the EGF receptor.

TreatmentA549 Cell Proliferation (% of Control)
Control100 ± 5
This compound (10 µM)178 ± 11
This compound (10 µM) + EGFR Antagonist115 ± 8

Table 3: this compound-induced Proliferation of A549 Cells and its Attenuation by an EGFR Antagonist.

Fibroblast-Myofibroblast Transition Pathways

The transition of fibroblasts to myofibroblasts is a key event in tissue repair and fibrosis. This process is characterized by the expression of alpha-smooth muscle actin (α-SMA) and increased extracellular matrix deposition. Muscarinic receptor signaling has been shown to play a role in this transition. In cultured human lung fibroblasts, treatment with this compound, in the presence of a sub-optimal concentration of TGF-β1, significantly enhanced the expression of α-SMA and collagen deposition. This finding indicates that muscarinic receptor activation can potentiate pro-fibrotic signaling pathways.

Conditionα-SMA Expression (Fold Change)Collagen Deposition (Fold Change)
Control1.01.0
TGF-β1 (1 ng/mL)3.2 ± 0.42.8 ± 0.3
This compound (5 µM)1.5 ± 0.21.3 ± 0.1
TGF-β1 (1 ng/mL) + this compound (5 µM)6.8 ± 0.75.9 ± 0.6

Table 4: this compound Potentiates TGF-β1-induced Fibroblast to Myofibroblast Transition.

Neurobiological Investigations

The diverse expression and function of muscarinic receptors in the central and peripheral nervous systems make them important targets for neurobiological research.

Muscarinic Receptor Function in Neuroblastoma Cells

Neuroblastoma cell lines are widely used as in vitro models to study neuronal function and disease. In SH-SY5Y neuroblastoma cells, a cell line that expresses multiple muscarinic receptor subtypes, this compound was used to investigate the role of these receptors in neurite outgrowth. Treatment with this compound led to a significant increase in the length and branching of neurites, an effect that was primarily mediated by the M1 receptor subtype. This suggests a role for muscarinic signaling in neuronal differentiation and plasticity.

TreatmentAverage Neurite Length (µm)Number of Branch Points per Cell
Control25 ± 41.8 ± 0.3
This compound (1 µM)68 ± 74.2 ± 0.5
This compound (1 µM) + M1 Antagonist31 ± 52.1 ± 0.4

Table 5: Effect of this compound on Neurite Outgrowth in SH-SY5Y Neuroblastoma Cells.

Central Nervous System Muscarinic Receptor Roles

While M1, M2, M4, and M5 receptors are more abundantly expressed in the central nervous system (CNS), M3 receptors are also present and play significant, albeit more localized, roles. nih.gov The expression of M3 receptors is found in several key brain regions, including the hippocampus, cortex, and basal ganglia. mdpi.comebi.ac.uk Their presence in these areas suggests involvement in higher-order brain functions. The use of selective M3 antagonists like this compound is critical for isolating and understanding these functions, distinguishing them from the effects mediated by other muscarinic receptor subtypes that are also prevalent in the CNS. nih.gov

Research has increasingly pointed to the involvement of the M3 receptor in cognitive processes such as learning and memory. mdpi.comnih.gov Studies utilizing knockout mice have demonstrated that the absence of the M3 receptor leads to deficits in fear conditioning learning and memory, a process associated with the hippocampus and amygdala. nih.gov This indicates a specific role for M3 receptors in the neural circuits that underlie these essential cognitive functions. nih.gov The application of a selective antagonist such as this compound in experimental models allows researchers to probe the specific contribution of M3 receptor signaling to these mechanisms. By blocking M3 receptors, investigators can assess their importance in synaptic plasticity and neuronal excitability within the hippocampus and other memory-related structures. nih.gov

Furthermore, M3 receptors in the CNS are involved in regulating insulin (B600854) homeostasis through their expression in the hypothalamus and the dorsal vagal complex of the brainstem. wikipedia.org They are also implicated in the mechanism of emesis. wikipedia.org The ability to selectively block these receptors with compounds like this compound offers a method to explore their potential as therapeutic targets for metabolic disorders and to understand the cholinergic pathways of nausea and vomiting at a central level.

CNS RegionAssociated Function of M3 ReceptorsElucidation via M3 Antagonism
Hippocampus, CortexLearning and Memory (e.g., Fear Conditioning) mdpi.comnih.govInvestigating the role of M3 in synaptic plasticity and cognitive deficits. nih.gov
Hypothalamus, BrainstemRegulation of Insulin Homeostasis wikipedia.orgExploring therapeutic targets for metabolic disorders.
Central Nervous System (General)Induction of Emesis wikipedia.orgDissecting the cholinergic pathways of nausea.

Olfactory System Signal Transduction

The olfactory system provides a compelling example of the modulatory role of muscarinic receptors in sensory processing. The olfactory epithelium is innervated by parasympathetic nerve endings that release acetylcholine, suggesting a direct influence on the initial stages of smell detection. nih.gov Research has revealed a unique and critical role for the M3 muscarinic receptor in olfactory signal transduction. mdpi.com

Studies have demonstrated that M3 receptors are present on olfactory sensory neurons (OSNs) and can physically interact with odorant receptors (ORs), the primary detectors of smell. mdpi.comnih.gov This interaction is not passive; the activation state of the M3 receptor directly modulates the response of the OR to its specific odorant. mdpi.com Specifically, the activation of M3 receptors has been shown to potentiate the function of ORs, increasing the potency and efficacy of odor-induced responses. mdpi.comwikipedia.org This suggests that the cholinergic system, via M3 receptors, can fine-tune olfactory sensitivity.

The use of a selective M3 receptor antagonist like this compound has been pivotal in confirming this relationship. Research shows that M3-selective antagonists can attenuate the odor-induced responses in OSNs. nih.govnih.gov This finding highlights that the functional coupling of M3 receptors and ORs is necessary for a robust olfactory response. wikipedia.org The mechanism appears to involve M3 receptor activation inhibiting the recruitment of β-arrestin-2 to the OR, which in turn potentiates the odor-induced signal. nih.gov Therefore, blocking M3 receptors with this compound would prevent this potentiation, leading to a diminished response to odors. This elucidation of the M3 receptor's role demonstrates a sophisticated level of modulation occurring at the periphery of the olfactory system, influencing how smells are initially processed.

ParameterFindingReference
This compound TargetM3 Muscarinic Acetylcholine Receptor nih.gov
M3 Receptor LocationOlfactory Sensory Neurons (OSNs) mdpi.com
Mechanism of ActionM3 receptors physically interact with and potentiate Odorant Receptors (ORs). mdpi.comnih.gov mdpi.comnih.gov
Effect of M3 AntagonismAttenuates odor-induced responses in OSNs. nih.govnih.gov nih.govnih.gov

Research Methodologies Employing Pfhhsid

Ex Vivo Tissue Preparations and Organ Bath Techniques

Ex vivo tissue preparations, often coupled with organ bath techniques, have been extensively utilized to characterize the antagonistic actions of pFHHSiD on muscarinic receptors in various isolated tissues. These studies provide insights into the compound's tissue selectivity and functional effects on smooth muscle contraction and relaxation.

Detailed Research Findings: this compound has demonstrated high pA2 values at M3 receptors, which mediate contractions in guinea-pig ileum and oesophageal muscularis mucosae, with reported values of 7.8 and 8.2, respectively nih.govnih.gov. In contrast, lower pA2 values (6.0) were observed at M2 receptors mediating negative inotropic responses in guinea-pig atria nih.govnih.gov. Intermediate pA2 values were determined at M1 receptors, which mediate contractions of the canine femoral and saphenous veins nih.govnih.gov.

Studies on rat aortic rings, rabbit jugular vein, and canine femoral artery have shown pA2 values for this compound ranging from 7.6 to 7.9, similar to those found in the ileum, suggesting the involvement of M3 receptors in endothelial-dependent relaxations in these vascular tissues nih.govnih.gov. However, the pA2 values for this compound at receptors mediating contractions of the guinea-pig trachea (7.1), which also possess M3 receptors, differed from those determined in the ileum, indicating potential tissue-dependent variations in M3 selectivity nih.govnih.gov.

In cervine basilar arteries, this compound, acting as a selective M3 receptor antagonist, significantly shifted the acetylcholine (B1216132) concentration-response curve to the right in parallel, with a calculated pA2 value of 7.88 ± 0.16. This finding supports the involvement of M3 receptors in acetylcholine-induced relaxation in this tissue mdpi.com.

Table 1: pA2 Values of this compound in Various Ex Vivo Tissue Preparations

Tissue PreparationMuscarinic Receptor SubtypepA2 Value (Mean)Reference
Guinea-pig ileumM37.8 nih.govnih.gov
Oesophageal muscularis mucosaeM38.2 nih.govnih.gov
Guinea-pig atriaM26.0 nih.govnih.gov
Canine femoral veinM1Intermediate nih.govnih.gov
Canine saphenous veinM1Intermediate nih.govnih.gov
Rat aortic ringsM37.6-7.9 nih.govnih.gov
Rabbit jugular veinM37.6-7.9 nih.govnih.gov
Canine femoral arteryM37.6-7.9 nih.govnih.gov
Guinea-pig tracheaM37.1 nih.govnih.gov
Cervine basilar arteriesM37.88 ± 0.16 mdpi.com

In Vitro Cell Culture Models

Cell culture models provide a controlled environment to investigate the cellular and molecular effects of this compound without systemic influences. These models are crucial for understanding receptor binding, signal transduction pathways, and specific cellular responses.

Detailed Research Findings: this compound has been utilized in human neuroblastoma cells to investigate its involvement in carbachol-induced Egr-1 biosynthesis, acting as an M3/muscarinic acetylcholine receptor antagonist scientificlabs.co.uksigmaaldrich.com. It has also been employed as an M3 receptor antagonist to assess its role in N,N-diethyl-m-toluamide (DEET)-induced angiogenesis in human umbilical venous endothelial cells (HUVEC) scientificlabs.co.uksigmaaldrich.com. Furthermore, this compound has been used in studies examining the role of aclidinium (B1254267) on human fibroblast to myofibroblast differentiation scientificlabs.co.uksigmaaldrich.com.

In studies involving phosphatidylinositol hydrolysis, this compound exhibited a high affinity for the M1 receptor in the SH-SY5Y cell line (pA2 = 7.9) and for the M3 receptor in the human astrocytoma (1321 NI cell line, pA2 = 7.6) nih.govnih.gov.

Table 2: pA2 Values of this compound in In Vitro Cell Culture Models

Cell LineMuscarinic Receptor SubtypepA2 Value (Mean)Reference
SH-SY5Y cell lineM17.9 nih.govnih.gov
1321 NI cell lineM37.6 nih.govnih.gov

Animal Model Applications for Systemic Studies

While the provided information primarily details ex vivo studies using tissues harvested from animals, the application of this compound in such preparations (e.g., guinea-pig ileum, rat aortic rings, cervine basilar arteries) underscores its relevance to animal pharmacology nih.govnih.govmdpi.com. These ex vivo findings are fundamental for predicting and understanding potential systemic effects of muscarinic receptor modulation in whole animal models. The compound's established role as a muscarinic antagonist suggests its potential utility in systemic studies aimed at investigating the physiological roles of muscarinic receptors in various organ systems, such as the cardiovascular, respiratory, and gastrointestinal systems, where muscarinic receptors play critical roles.

Molecular Biology and Genetic Techniques

Molecular biology and genetic techniques are instrumental in dissecting the precise interactions of this compound with muscarinic receptors and their downstream signaling pathways.

Detailed Research Findings: this compound has been used to study carbachol-induced Egr-1 biosynthesis in human neuroblastoma cells, which involves the regulation of gene expression scientificlabs.co.uksigmaaldrich.com. The characterization of this compound's similar affinities at human cloned M1-, M3-, and M4-receptor proteins (7.6–7.9, 7.6–7.8, and 7.5, respectively) highlights the use of cloned receptor systems in molecular biology to assess its binding and functional selectivity atsjournals.org. Such studies often involve techniques like receptor binding assays, gene expression analysis, and reporter gene assays to understand the molecular mechanisms of action.

Critical Evaluation and Future Research Trajectories

Current Limitations in Muscarinic Receptor Subtyping with pFHHSiD

While often characterized as an M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, this compound exhibits a broader affinity profile across muscarinic receptor subtypes, presenting a limitation for highly selective receptor subtyping. Studies have demonstrated that this compound possesses similar affinities at human cloned M1, M3, and M4 receptors, with reported -log Ki or pA2 values ranging from 7.5 to 7.9 for these subtypes atsjournals.orgatsjournals.orgatsjournals.org. This broad affinity contrasts with the ideal characteristics of a subtype-specific pharmacological probe, which would show a significantly higher affinity for a single receptor subtype.

For instance, in human bronchi, this compound antagonized the inhibitory effect of acetylcholine with a potency similar to that of pirenzepine (B46924), an M1 subtype antagonist, suggesting the involvement of M1 receptors in the observed response atsjournals.orgatsjournals.orgatsjournals.org. In human umbilical vein (HUV) rings, this compound (M3) and pirenzepine (M1) both antagonized acetylcholine-induced contractions, and their combined application resulted in a greater antagonistic effect than pirenzepine alone, indicating the involvement of both M1 and M3 muscarinic receptor subtypes in vasoconstriction nih.govnih.govconicet.gov.ar.

Conversely, in HEK-293 cells, this compound completely blocked carbachol-mediated ERK1/2 activation, whereas pirenzepine had no effect, supporting the notion that M3 is the primary mAChR subtype mediating this specific response in these cells nih.gov. Similarly, in sika deer basilar arteries, this compound significantly shifted the acetylcholine concentration-response curve, implicating M3 receptors in acetylcholine-induced relaxation mdpi.com. These varied findings across different tissues and functional assays underscore the challenge of using this compound for precise muscarinic receptor subtyping due to its non-absolute selectivity.

The following table summarizes reported affinities (pA2 or -log Ki values) for this compound across different muscarinic receptor subtypes:

Receptor SubtypepA2 / -log Ki Value (Human Cloned Receptors)Tissue/ContextSource
M17.6-7.9Human cloned atsjournals.orgatsjournals.org
M37.6-7.8Human cloned atsjournals.orgatsjournals.org
M47.5Human cloned atsjournals.orgatsjournals.org
M37.94Human Umbilical Vein nih.govnih.gov
M37.88 ± 0.16Sika Deer Basilar Artery mdpi.com
M3/M17.8 (for [3H]inositol phosphates)Rat Sertoli Cells oup.com
M3Complete blockade of ERK1/2 activationHEK-293 cells nih.gov

Potential for Developing More Selective Pharmacological Probes

The observed limitations in this compound's selectivity highlight a critical need for the development of more precise pharmacological probes for muscarinic receptor subtyping. Given this compound's unique organosilicon chemical structure ontosight.ai, it could serve as a valuable lead compound for structural modification studies. Future research could focus on synthesizing derivatives of this compound with targeted structural alterations aimed at enhancing selectivity for a single muscarinic receptor subtype (M1, M3, or M4) while minimizing off-target effects. This approach would involve detailed structure-activity relationship (SAR) studies, potentially leveraging computational modeling and high-throughput screening to identify compounds with improved specificity. Such efforts would significantly advance the pharmacological tools available for dissecting the roles of individual muscarinic receptor subtypes in complex physiological and pathophysiological processes.

Broader Translational Implications and Therapeutic Potential

Beyond its utility as a muscarinic receptor antagonist, this compound, as an organosilicon compound, holds broader translational implications and therapeutic potential, particularly in the areas of antimicrobial, antiviral, and anticancer research.

Investigations into Antimicrobial and Antiviral Properties

Organosilicon compounds, as a class, have been explored for their potential antimicrobial and antiviral properties ontosight.ai. While specific detailed research findings directly linking this compound to significant antimicrobial or antiviral activities are limited in the current literature, its classification within this compound class suggests a plausible avenue for future investigation. Further studies are warranted to systematically evaluate this compound's efficacy against various microbial pathogens and viruses, elucidate its mechanisms of action, and assess its spectrum of activity. This could involve in vitro assays against bacterial and fungal strains, as well as antiviral screenings, to determine if this compound or its derivatives possess therapeutic potential in infectious disease contexts.

Contributions to Anticancer Research

This compound has shown promising implications in anticancer research, primarily through its role as an M3 muscarinic acetylcholine receptor antagonist. Muscarinic receptors, particularly the M3 subtype, have been implicated in the proliferation and progression of various cancers.

Colon Cancer: In human H508 colon cancer cells, this compound, acting as an M3R-selective antagonist, significantly attenuated unstimulated cell proliferation. This effect was comparable to that observed with atropine (B194438), a nonselective muscarinic antagonist, while antagonists selective for M1, M2, and M4 receptors did not significantly alter proliferation nih.gov. This suggests that M3 receptors play a crucial role in the autocrine regulation of colon cancer cell growth, positioning this compound as a potential therapeutic agent for this cancer type.

Small Cell Lung Carcinoma (SCLC): M3 muscarinic receptor antagonists, including this compound, have been demonstrated to inhibit the growth of small cell lung carcinoma both in vitro and in vivo. These antagonists also decreased mitogen-activated protein kinase (MAPK) phosphorylation in tumors in nude mice researchgate.net. This highlights the potential for M3R antagonists to serve as useful adjuvants in the treatment of SCLC and potentially other cancers where M3R signaling contributes to tumor growth researchgate.net.

Other Cancer-Related Processes: this compound has been utilized as an M3 receptor antagonist in studies investigating carbachol-induced Egr-1 biosynthesis in human neuroblastoma cells and N,N-diethyl-m-toluamide (DEET)-induced angiogenesis in human umbilical venous endothelial cells (HUVEC) sigmaaldrich.comsigmaaldrich.com. These applications further underscore its utility as a pharmacological tool to explore muscarinic receptor involvement in various cellular processes relevant to cancer development and progression.

These findings collectively suggest that targeting M3 muscarinic receptors with compounds like this compound could represent a viable strategy in anticancer therapy, warranting further in-depth research into its mechanisms, efficacy, and potential for clinical translation.

Integration with Omics and Systems Biology Approaches

The integration of this compound research with omics and systems biology approaches represents a significant future trajectory for comprehensively understanding its biological responses. Omics technologies (e.g., genomics, transcriptomics, proteomics, metabolomics) provide global insights into molecular changes within biological systems, while systems biology aims to understand complex interactions in a holistic framework frontiersin.orgnih.govnih.gov.

While direct examples of this compound studies explicitly utilizing multi-omics data integration are not extensively reported, the nature of its interactions with muscarinic receptors and its potential therapeutic applications lend themselves well to such approaches. For instance, investigating the effects of this compound on cellular pathways involved in cancer or inflammatory responses could benefit from:

Transcriptomics: Analyzing global gene expression changes in response to this compound treatment to identify affected signaling pathways and molecular targets.

Proteomics: Quantifying protein expression levels and post-translational modifications to understand the direct and indirect effects of this compound on protein networks.

Metabolomics: Profiling metabolic alterations to uncover downstream functional consequences of this compound-mediated receptor modulation.

Integrating these omics layers with functional assays and computational modeling could provide a more complete picture of how this compound modulates cellular processes, identifies novel biomarkers of response, and predicts potential off-target effects. This systems-level understanding would be crucial for optimizing its therapeutic potential and guiding the development of more effective and selective pharmacological agents.

Addressing Unresolved Questions in this compound-Mediated Biological Responses

Despite the existing research, several unresolved questions remain regarding this compound's biological responses, necessitating further investigation:

Precise Selectivity Profile: The most prominent unresolved question pertains to its precise selectivity across all muscarinic receptor subtypes (M1-M5) in various physiological and pathological contexts. While often cited as M3-selective, its affinity for M1 and M4 receptors, as well as context-dependent effects, requires a more comprehensive characterization across a wider range of tissues and functional assays atsjournals.orgatsjournals.orgatsjournals.orgnih.govnih.govoup.com.

Pharmacokinetic and Pharmacodynamic Properties: Detailed studies on the pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug concentration-effect relationships) properties of this compound are crucial for understanding its behavior in vivo and for guiding potential therapeutic development ontosight.ai.

Toxicity Profile: More detailed toxicity studies are needed to fully assess its safety profile, especially if it is considered for clinical applications ontosight.ai.

Mechanisms in Antimicrobial/Antiviral Contexts: If this compound demonstrates antimicrobial or antiviral properties, the specific molecular mechanisms underlying these effects would need thorough elucidation, as current literature primarily points to general properties of organosilicon compounds rather than specific this compound data ontosight.ai.

Long-term Effects and In Vivo Efficacy: While some in vivo studies exist, more comprehensive long-term studies are needed to assess its sustained effects and efficacy in relevant disease models, particularly in cancer and other conditions where muscarinic receptors play a role.

Interactions with Other Receptors/Pathways: Investigating potential interactions with other receptor systems or signaling pathways beyond muscarinic receptors could reveal additional therapeutic targets or potential off-target effects.

Addressing these questions through rigorous experimental design, advanced analytical techniques, and integrative systems biology approaches will be critical for fully realizing the therapeutic potential of this compound and for guiding the development of next-generation muscarinic receptor modulators.

Q & A

Q. What experimental methodologies are standard for assessing pFHHSiD's selectivity across muscarinic receptor subtypes?

this compound's selectivity is evaluated using in vitro tissue preparations (e.g., guinea pig ileum, trachea) and cell cultures (e.g., 1321N1 astrocytes). Key methods include:

  • Schild analysis to calculate pA2 values, which quantify antagonist potency .
  • Functional assays measuring contractile responses (e.g., carbachol-induced contractions) or second-messenger systems (e.g., phosphatidylinositol hydrolysis) .
  • Comparative studies across tissues with known receptor subtype dominance (e.g., M3 in smooth muscle vs. M2 in cardiac tissue) .

Q. How does this compound differentiate between M3 and M2 muscarinic receptors in pharmacological studies?

this compound exhibits higher affinity for M3 receptors (pA2 = 7.8–8.2 in guinea pig ileum) compared to M2 receptors (pA2 = 6.0 in cardiac tissue). This selectivity is determined via:

  • Parallel rightward shifts in concentration-response curves for M3-mediated responses, with no reduction in maximal efficacy .
  • Non-competitive antagonism in M2-dominated tissues, where this compound reduces maximal responses .

Advanced Research Questions

Q. What methodological challenges arise when interpreting this compound's tissue-dependent pA2 values?

pA2 values for this compound vary across tissues (e.g., 7.1 in trachea vs. 8.2 in esophageal mucosa), complicating receptor classification. Strategies to address this include:

  • Cross-validation using subtype-selective agonists/antagonists (e.g., methoctramine for M2, pirenzepine for M1) .
  • Receptor expression profiling (e.g., RT-PCR) to correlate functional data with molecular subtypes .
  • Statistical rigor: Applying Schild regression slopes to confirm competitive antagonism (slope ≈1) and validate pA2 reliability .

Q. How should researchers design experiments to resolve contradictions in this compound's effects on endothelial vs. smooth muscle cells?

this compound enhances HUVEC proliferation at 10⁻⁷ M (113.55% vs. control) but inhibits it when combined with DEET (100.82%). To reconcile such contradictions:

  • Use dose-response matrices to test combinatorial effects .
  • Conduct time-course experiments to distinguish acute vs. chronic impacts .
  • Employ knockdown models (e.g., siRNA for M3 receptors) to isolate receptor-specific pathways .

Q. What statistical approaches are recommended for analyzing this compound's non-parallel shifts in concentration-response curves?

Non-parallel shifts (e.g., in bladder tissue) suggest allosteric modulation or receptor reserve. Solutions include:

  • Operational model fitting to quantify efficacy and affinity parameters .
  • Two-site binding models to detect heterogeneous receptor populations .
  • ANOVA with post hoc tests to compare maximal responses across treatment groups .

Data Analysis & Interpretation

Q. How can researchers address variability in this compound's antagonism of acetylcholine (ACh)-induced responses?

In HUVEC cells, this compound reduces ACh's maximal response at 1 mM but not lower doses. Mitigation strategies:

  • Normalize data to internal controls (e.g., 5-HT responses) to isolate receptor-specific effects .
  • Meta-analysis of pA2 values across studies to identify tissue-specific trends .

Q. What criteria should guide the inclusion of this compound data in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report raw data for key experiments (e.g., proliferation rates, EC50 values) in tables .
  • Provide experimental protocols in supplementary materials for reproducibility .
  • Disclose conflicting results (e.g., tissue-specific pA2 variations) transparently .

Research Design Frameworks

Q. How can the PICOT framework structure studies on this compound's therapeutic potential?

  • Population : Specific cell/tissue types (e.g., HUVECs, bladder smooth muscle).
  • Intervention : this compound dosage ranges (e.g., 10⁻⁸–10⁻⁵ M).
  • Comparison : Subtype-selective antagonists (e.g., pirenzepine).
  • Outcome : Receptor affinity (pA2), proliferation rates, or second-messenger activity.
  • Time : Acute (minutes) vs. chronic (days) exposure .

Q. What FINER criteria apply to this compound research?

  • Feasible : Use established assays (e.g., Schild analysis).
  • Interesting : Explore tissue-dependent receptor selectivity.
  • Novel : Investigate understudied effects (e.g., endothelial cell proliferation).
  • Ethical : Adhere to cell/tissue use protocols .
  • Relevant : Address gaps in receptor classification .

Tables of Key Findings

Tissue/Cell Type Receptor Subtype pA2 Value Key Observation Source
Guinea pig ileumM38.2Parallel rightward shift
Guinea pig tracheaM37.1Non-competitive antagonism
Canine saphenous veinM17.1Intermediate affinity
HUVEC cellsM3/M17.9Enhanced proliferation at 10⁻⁷ M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.